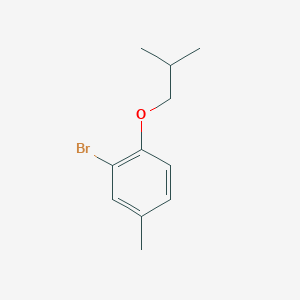

2-Bromo-1-isobutoxy-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-isobutoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO. It has an average mass of 243.140 Da and a monoisotopic mass of 242.030624 Da .

Molecular Structure Analysis

The InChI code for 2-Bromo-1-isobutoxy-4-methylbenzene is 1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Thermochemistry and Physical Properties

Research in thermochemistry has explored the properties of bromo- and iodo-substituted methylbenzenes, focusing on vapor pressures, vaporization, fusion, sublimation enthalpies, and gas-phase enthalpies of formation. These studies provide foundational knowledge for understanding the behavior of halogen-substituted methylbenzenes in various conditions, which is crucial for their application in material science and chemical engineering (Verevkin et al., 2015).

Organic Synthesis

In organic synthesis, "2-Bromo-1-isobutoxy-4-methylbenzene" could serve as an intermediate or reactant. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration demonstrates the utility of brominated benzene derivatives in creating compounds for medicinal, pharmaceutical, and material applications (Jiaming Xuan et al., 2010).

Polymer Science

In polymer science, alkoxybenzenes, similar in structure to "2-Bromo-1-isobutoxy-4-methylbenzene," have been used to end-quench TiCl4-catalyzed quasiliving polymerizations. This process allows for direct chain end functionalization, indicating potential applications in the design and synthesis of functionalized polymers for various industrial applications (Morgan et al., 2010).

Materials Science

In materials science, brominated aromatic compounds have been studied for their applications in improving the electron transfer process in polymer solar cells. For example, the addition of a brominated compound to a polymer solar cell's active layer significantly improved the device's performance by enhancing excitonic dissociation at the donor-acceptor interface, demonstrating the potential of such compounds in solar energy conversion technologies (Fu et al., 2015).

Propiedades

IUPAC Name |

2-bromo-4-methyl-1-(2-methylpropoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHDBWCXOLXDDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)